molecular formula C17H14BrN3O2S3 B2588229 (Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide CAS No. 476634-59-0

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide

Cat. No.: B2588229
CAS No.: 476634-59-0
M. Wt: 468.4
InChI Key: BKMGCOMZOUOIMK-JYRVWZFOSA-N
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Description

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H14BrN3O2S3 and its molecular weight is 468.4. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. For instance, a series of thiazolidinone compounds demonstrated good to moderate activity against both gram-positive and gram-negative bacteria, comparable to standard drugs like Ampicillin but lower than Ciprofloxacin. Among these, specific derivatives showed very good activity against gram-positive bacteria such as B. subtilus and S. aureus (PansareDattatraya & Devan, 2015). Additionally, another study highlighted rhodanine-3-acetic acid-based derivatives as potential antimicrobial agents against a panel of bacteria, mycobacteria, and fungi, with some derivatives demonstrating high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Applications

Thiazolidinone derivatives also exhibit potential anticancer properties. A particular study evaluated the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, where some compounds showed anticancer activity on various cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Two compounds, in particular, were identified as most active candidates with significant activity profiles (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). Another research synthesized esters and amides of 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid, which were evaluated for in vitro antitumor activity and found to exhibit moderate activity against human cancer cell lines, with leukemia cells being the most sensitive (Horishny & Matiychuk, 2021).

Physicochemical and Structural Studies

Studies on thiazolidinone derivatives have also focused on their physicochemical properties and structural characterizations, aiming to understand their behavior and interactions at the molecular level. For instance, the synthesis and characterization of new types of thiazolidinone derivatives as potential antibacterial and antifungal agents were conducted, indicating significant antimicrobial activities against tested strains (Helal, Abbas, Salem, Farag, & Ammar, 2013). Another study focused on the concentration and solvent-dependent surface-enhanced Raman scattering (SERS), DFT, and molecular docking studies of a thioxothiazolidine derivative, revealing insights into its antimicrobial properties and potential pharmaceutical applications (Mary, Mary, Armaković, Armaković, Krátký, Vinšová, Baraldi, & Gamberini, 2021).

Properties

IUPAC Name

3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S3/c1-10-9-25-16(19-10)20-14(22)5-6-21-15(23)13(26-17(21)24)8-11-3-2-4-12(18)7-11/h2-4,7-9H,5-6H2,1H3,(H,19,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGCOMZOUOIMK-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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